Lutrelin
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Overview
Description
Lutrelin is an agonist of gonadotropin-releasing hormone receptor, known for its antineoplastic properties . It is a phenolic phytochemical belonging to the flavone class of flavonoids, with notable therapeutic potential . This compound has been utilized in the management of various health conditions due to its antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lutrelin can be synthesized through various methods, including the self-assembly of hydrogels loaded with luteolin . This method involves the use of hyaluronic acid, histidine, and luteolin to construct tubular network hydrogels, which improve the gastrointestinal stability, bioavailability, and stimulation response of luteolin .
Industrial Production Methods: In the food industry, luteolin is often extracted from herbal teas using in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This method allows for the accurate and precise determination of luteolin content in herbal teas, enhancing its bioavailability and pharmaceutical effects .
Chemical Reactions Analysis
Types of Reactions: Lutrelin undergoes various chemical reactions, including oxidation, reduction, and substitution . It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Additionally, it can undergo hydrolysis to release its active components .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hyaluronic acid, histidine, and various solvents for extraction and purification . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yield and stability .
Major Products Formed: The major products formed from the reactions involving this compound include its hydrolyzed components, which exhibit enhanced bioavailability and therapeutic effects . These products are often used in various pharmaceutical and nutraceutical applications .
Scientific Research Applications
Lutrelin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its antioxidant and anti-inflammatory properties . In biology, it is used to investigate its effects on cellular pathways and gene expression . In medicine, this compound is explored for its potential in treating neurodegenerative diseases, cancer, and inflammatory disorders . In the industry, it is utilized in the development of functional foods and nutraceuticals .
Mechanism of Action
Lutrelin exerts its effects through various molecular targets and pathways . It mediates anti-inflammatory responses by suppressing microglia and astrocytes and their downstream targets such as pattern recognition receptors, toll-like receptors 2 and 4 (TLR2 and TLR4) . Additionally, it downregulates and inhibits cellular pathways such as X-linked inhibitor of apoptosis protein (XIAP), phosphatidylinositol 3′-kinase (PI3K)/Akt, and nuclear factor kappa B (NF-kB) . These actions contribute to its anticancer, antioxidant, and neuroprotective effects .
Comparison with Similar Compounds
Lutrelin is similar to other flavonoids such as apigenin and quercetin . it is unique in its ability to modulate multiple cellular pathways and exhibit a broad spectrum of biological activities . Compared to apigenin, this compound has a higher antioxidant capacity and more potent anti-inflammatory effects . Quercetin, on the other hand, shares similar antioxidant properties but differs in its molecular targets and mechanisms of action .
List of Similar Compounds:- Apigenin
- Quercetin
- Kaempferol
- Myricetin
This compound’s unique combination of properties makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
66866-63-5 |
---|---|
Molecular Formula |
C65H85N17O12 |
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12/c1-5-69-61(91)53-17-11-25-82(53)64(94)47(16-10-24-70-65(66)67)75-62(92)54(26-36(2)3)81(4)63(93)51(29-39-32-72-45-15-9-7-13-43(39)45)79-57(87)48(27-37-18-20-41(84)21-19-37)76-60(90)52(34-83)80-58(88)49(28-38-31-71-44-14-8-6-12-42(38)44)77-59(89)50(30-40-33-68-35-73-40)78-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-33,35-36,46-54,71-72,83-84H,5,10-11,16-17,22-30,34H2,1-4H3,(H,68,73)(H,69,91)(H,74,85)(H,75,92)(H,76,90)(H,77,89)(H,78,86)(H,79,87)(H,80,88)(H4,66,67,70)/t46-,47-,48-,49-,50-,51+,52-,53-,54-/m0/s1 |
InChI Key |
YGGIRYYNWQICCP-LDRBRYNMSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
sequence |
XHWSYWLRP |
Synonyms |
GnRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH, N-Et-ProNH(2)(9)-Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)- LHRH-6-tryptophyl-7-(N-methyl-L-leucyl)-9-N-ethylprolinamide-10-deglycinamide lutrelin acetate Trp(6)-Leu(N-Me)(7)-des-GlyNH(2)(10)-LHRH ethylamide Wy 40,972 Wy 40972 Wy-40,972F Wy-40972 Wyeth 40972 |
Origin of Product |
United States |
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